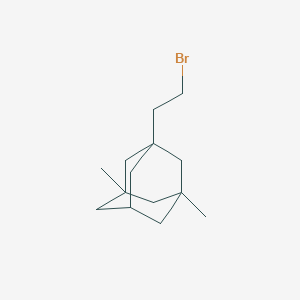

1-(2-Bromoethyl)-3,5-dimethyl Adamantane

Description

Properties

Molecular Formula |

C14H23Br |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethyladamantane |

InChI |

InChI=1S/C14H23Br/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11H,3-10H2,1-2H3 |

InChI Key |

LPIWUJAIURURAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CCBr)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 1 2 Bromoethyl 3,5 Dimethyl Adamantane and Analogs

Spectroscopic Characterization Techniques

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Bromoethyl)-3,5-dimethyl adamantane (B196018) is expected to show distinct signals corresponding to the protons of the adamantane cage, the two methyl groups, and the bromoethyl side chain. The adamantane cage itself, due to its high symmetry, gives rise to a complex but characteristic pattern of broad multiplets in the range of approximately 1.20 to 2.20 ppm mdpi.comchemicalbook.com. The two methyl groups at the bridgehead positions (C3 and C5) would likely appear as a sharp singlet around 0.90 ppm. The ethyl linker would exhibit two signals, a triplet around 1.80-2.00 ppm for the methylene group attached to the adamantane cage and another triplet at a more downfield position, around 3.40-3.60 ppm, for the methylene group attached to the electronegative bromine atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane Cage | 1.20 - 2.20 | Multiplets |

| Methyl (-CH₃) | ~0.90 | Singlet |

| Methylene (-CH₂-CH₂Br) | 1.80 - 2.00 | Triplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-(2-Bromoethyl)-3,5-dimethyl adamantane, distinct signals are expected for the adamantane cage carbons, the methyl carbons, and the carbons of the bromoethyl side chain. Based on data for 1,3-disubstituted adamantanes, the bridgehead carbons and methylene carbons of the cage can be assigned kbfi.ee. The quaternary carbons at positions 1, 3, and 5 will show characteristic shifts. The carbon bearing the bromoethyl group (C1) would be significantly affected, as would the methyl-substituted carbons (C3, C5). The carbon attached to the bromine atom is expected to have a chemical shift in the range of 30-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantane C1 (quaternary, with ethyl) | 35 - 40 |

| Adamantane C3, C5 (quaternary, with methyl) | 30 - 35 |

| Adamantane Bridgehead CH | 38 - 45 |

| Adamantane Methylene CH₂ | 45 - 55 |

| Methyl (-CH₃) | 28 - 32 |

| Methylene (-CH₂-CH₂Br) | 35 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H bonds of the adamantane and alkyl groups.

Key expected vibrational frequencies include:

C-H Stretching: Strong, sharp peaks in the range of 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the adamantane cage and the ethyl and methyl groups researchgate.netnist.gov.

C-H Bending: Medium to strong absorptions between 1350 cm⁻¹ and 1470 cm⁻¹ due to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically between 500-700 cm⁻¹, which is characteristic of the carbon-bromine bond chemicalbook.com.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| CH₂, CH₃ | Bending | 1350 - 1470 | Medium |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns chemguide.co.ukwikipedia.org.

For this compound (C₁₄H₂₃Br), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺ and M+2) of almost equal intensity docbrown.infoyoutube.comyoutube.com. The nominal molecular weight is approximately 271.24 g/mol .

The fragmentation pattern would likely involve the following key steps:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a prominent cation at m/z 191 (C₁₄H₂₃⁺).

Loss of the Bromoethyl Group: Cleavage of the bond between the adamantane cage and the ethyl group, leading to the formation of a stable 3,5-dimethyladamantyl cation at m/z 163. This is often a very stable and abundant ion in the spectra of 1-substituted adamantanes nih.gov.

Other Fragmentations: Further fragmentation of the adamantane cage itself can lead to a series of smaller hydrocarbon fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Corresponding Fragment | Notes |

|---|---|---|

| 270 / 272 | [C₁₄H₂₃Br]⁺ | Molecular ion peak (M⁺, M+2), 1:1 ratio |

| 191 | [C₁₄H₂₃]⁺ | Loss of •Br radical |

| 163 | [C₁₂H₁₉]⁺ | Loss of •CH₂CH₂Br; likely the base peak |

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation researchgate.netmdpi.comunimi.it.

While a specific crystal structure for this compound is not available in the surveyed literature, extensive studies on other adamantane derivatives provide significant insight into how these molecules arrange in the solid state nih.govmdpi.comresearchgate.net. Adamantane and its simple derivatives are known for their high symmetry and globular shape, which often leads to the formation of "plastic crystals." acs.org In this phase, the molecules have long-range translational order but exhibit short-range rotational disorder.

The introduction of bulkier or more polar substituents, like the bromoethyl group, tends to disrupt this rotational disorder, leading to more conventional, well-ordered crystal packing. X-ray diffraction studies on substituted adamantanes have revealed how intermolecular forces, such as van der Waals interactions and, in some cases, hydrogen bonding, dictate the crystal lattice researchgate.net. The bulky adamantane cages typically arrange to maximize packing efficiency.

The adamantane cage itself is an exceptionally rigid structure, composed of three interlocked cyclohexane (B81311) rings, all in the stable chair conformation youtube.com. As such, there is no conformational flexibility within the cage itself.

The primary focus of conformational analysis for this compound in the solid state would be on the bromoethyl side chain. This chain has rotational freedom around two single bonds: the C(adamantane)-C(ethyl) bond and the C-C bond within the ethyl group. In the solid state, the conformation of this side chain (i.e., the torsion angles) will be fixed by the constraints of the crystal packing and intermolecular interactions with neighboring molecules nih.govmdpi.com. Single-crystal X-ray diffraction would be the definitive method to determine this preferred solid-state conformation, revealing whether it adopts a gauche or anti arrangement and its orientation relative to the adamantane cage.

Crystal Packing and Intermolecular Interactions (e.g., C-H···Br, H-H bonding)

The precise crystal structure of this compound has not been extensively detailed in publicly available crystallographic databases. However, a comprehensive understanding of its solid-state behavior can be inferred from the analysis of closely related adamantane derivatives. The bulky and rigid nature of the adamantane cage is a primary determinant of the crystal packing and intermolecular forces in these compounds.

In the solid state, adamantane and its derivatives often interact through weak van der Waals forces. wikipedia.org The arrangement of carbon atoms in the adamantane core is identical to that in a diamond crystal lattice, resulting in a rigid, stress-free, and highly symmetrical structure. wikipedia.org This inherent bulkiness can lead to less efficient crystal packing compared to more planar molecules, a phenomenon observed in various adamantyl-based ester derivatives. mdpi.com The crystal lattice of adamantane itself is a face-centered cubic structure characterized by orientationally disordered molecules, highlighting the predominance of non-directional van der Waals interactions. wikipedia.org

For halogenated adamantanes, more specific intermolecular interactions come into play, governing the supramolecular architecture. Key interactions expected to be present in the crystal lattice of this compound include C-H···Br and H-H contacts.

C-H···Br Interactions: The bromine atom, with its electron-rich outer shell, can act as a weak hydrogen bond acceptor. The hydrogen atoms of the adamantane cage and the ethyl linker can act as donors, forming C-H···Br hydrogen bonds. These interactions, while weak, are known to be significant in directing the crystal packing of halogenated organic molecules. mdpi.com Computational studies on similar halogenated compounds, employing methods like Quantum Theory of Atoms in Molecules (QTAIM), have been used to characterize and quantify the strength of these interactions. mdpi.comdntb.gov.ua The geometry of these bonds, specifically the C-H···Br angle and the H···Br distance, are critical indicators of their presence and strength.

The interplay between the directional, albeit weak, C-H···Br hydrogen bonds and the non-directional, but cumulatively significant, H-H and van der Waals forces dictates the final crystal packing arrangement. The presence of the flexible bromoethyl chain, in addition to the methyl groups on the rigid cage, would likely result in a complex packing motif that optimizes these various weak interactions.

Topological and Structural Analogy Studies

Topological and structural analogy studies are powerful tools for understanding and predicting the physicochemical properties of molecules based on their structural characteristics. For adamantane derivatives, these methods are particularly useful for correlating their unique three-dimensional structure with properties like chromatographic retention, molecular volume, and hydration energies. researchgate.net

Topological indices are numerical descriptors derived from the molecular graph of a compound that quantify aspects of its size, shape, and branching. For adamantane analogs, various indices such as the Wiener index, Szeged index, and Zagreb group indices have been calculated to establish quantitative structure-property relationships (QSPR). researchgate.net These studies have demonstrated strong correlations between calculated topological indices and experimentally determined properties. researchgate.net

The structural analogy method is a conceptual approach used in these studies. researchgate.net A series of structurally analogous compounds is constructed, typically by systematically increasing the complexity of the molecular structure. For adamantanes, this could involve comparing the parent cage to derivatives with increasing substitution, or comparing adamantane to other cyclic and polycyclic frameworks. researchgate.net By analyzing the trends in topological indices and physical properties across this series, researchers can develop predictive models.

Table 1: Key Topological Indices in Molecular Structure Analysis

| Index Name | Description | Relevance to Adamantane Analogs |

| Wiener Index (W) | The sum of distances between all pairs of vertices in the molecular graph. | Correlates with bulk properties such as boiling point, molecular volume, and van der Waals surface area. researchgate.net |

| Szeged Index (Sz) | A vertex-distance-based index that considers the number of atoms on either side of each bond. | Sensitive to the shape and branching of the molecule, useful for modeling properties related to molecular shape. |

| Zagreb Group Indices (M1, M2) | Connectivity-based indices calculated from the degrees of the vertices in the molecular graph. | Reflects the degree of branching in the molecular structure. |

| PI Index | An edge-based index calculated similarly to the Szeged index but for edges. | Used in QSPR studies to model various physicochemical properties. |

These theoretical and computational approaches provide valuable insights into the structure-property landscape of complex molecules like this compound, complementing experimental investigations and guiding the design of new derivatives with tailored properties.

Computational and Theoretical Investigations of Adamantane Bromoethyl Derivatives

Electronic Structure and Reactivity Modeling

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and physical properties. Computational methods such as Density Functional Theory (DFT) and molecular orbital analysis are pivotal in this regard.

Density Functional Theory (DFT) has become a standard and powerful tool in many branches of chemistry for investigating electronic structures. uci.edu It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like adamantane (B196018) derivatives. uci.edu For 1-(2-Bromoethyl)-3,5-dimethyl adamantane, DFT calculations can be employed to determine a variety of electronic and structural properties.

DFT methods are used to optimize the ground state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. ksu.edu.samdpi.com For instance, in related adamantane derivatives, DFT has been used to calculate the lengths of carbon-carbon bonds within the adamantane cage, which are typically in the range of 1.54-1.56 Å. ksu.edu.sa The theory also allows for the calculation of energetic properties, such as the total energy, enthalpy of formation, and ionization potential, which are crucial for assessing the molecule's stability.

Furthermore, DFT is instrumental in mapping the electron density distribution, which helps in identifying electron-rich and electron-deficient regions of the molecule. This information is key to predicting sites susceptible to nucleophilic or electrophilic attack. The reactivity of the bromoethyl group, for example, can be thoroughly investigated by calculating the partial atomic charges and the electrostatic potential map. Quantum chemical calculations are frequently implemented to explore the electronic and structural properties of molecules containing bromo-functional groups. mdpi.com

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-C (cage) Bond Length | 1.54 Å |

| C-C (ethyl) Bond Length | 1.53 Å |

| C-Br Bond Length | 1.97 Å |

| C-C-C (cage) Angle | ~109.5° |

| C-C-Br Angle | 110.2° |

Note: These are illustrative values based on typical DFT calculations for similar structures.

Molecular Orbital (MO) analysis provides a deeper understanding of the electronic transitions and reactivity of a molecule. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the adjacent ethyl group, due to the presence of lone pairs on the bromine. The LUMO, conversely, is likely to be an anti-bonding orbital associated with the C-Br bond. A small HOMO-LUMO gap would suggest higher reactivity, particularly for reactions involving the bromoethyl side chain. Time-dependent DFT (TD-DFT) can be used to calculate vertical transition energies, providing insights into the molecule's electronic absorption spectrum. researchgate.net In studies of other adamantane derivatives, methyl substitution has been shown to affect the character and energy of the outer valence orbitals. elsevierpure.com

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. youtube.com

The adamantane cage is a rigid scaffold, but the substituents attached to it can exhibit significant conformational flexibility. mdpi.com For this compound, the bromoethyl side chain can rotate around the C-C single bonds, leading to various conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. mdpi.com

These simulations can reveal the preferred orientation of the bromoethyl group relative to the adamantane cage and how this orientation might change in different solvents or upon interaction with other molecules. nih.gov This information is crucial for understanding how the molecule might fit into a binding site of a receptor or an enzyme. nih.govacs.org

For a molecule like this compound, Hirshfeld analysis would likely reveal significant contributions from H···H, C-H···π, and halogen (Br···H) interactions. rsc.orgnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to further characterize the nature and strength of these interactions by analyzing the topology of the electron density. nih.gov QTAIM can identify bond critical points and provide quantitative measures of the interaction energies, distinguishing between strong hydrogen bonds and weaker van der Waals contacts. nih.gov

Table 2: Illustrative Hirshfeld Surface Interaction Contributions for an Adamantane Bromoethyl Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 65.5 |

| Br···H / H···Br | 20.1 |

| C···H / H···C | 14.4 |

Note: These percentages are hypothetical and serve to illustrate the typical output of a Hirshfeld analysis.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) Studies

QSPR and QSRR are computational methods that aim to correlate the structural features of molecules with their physicochemical properties or chromatographic retention times, respectively. These models are highly valuable for predicting the properties of new compounds without the need for experimental synthesis and measurement. mdpi.comnih.gov

For a series of adamantane derivatives including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or lipophilicity. mdpi.com The model would be built by calculating a set of molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties from DFT) for a training set of compounds with known properties. Statistical methods like multiple linear regression or machine learning algorithms are then used to create a mathematical equation linking the descriptors to the property of interest.

Similarly, QSRR studies are particularly relevant in chromatography. The retention behavior of adamantane derivatives in reversed-phase high-performance liquid chromatography (RP-HPLC) can be modeled to predict retention times. researchgate.net Descriptors related to molecular size, shape, and polarity would be correlated with the experimentally determined capacity factors. Such models can aid in method development and in understanding the mechanisms of separation for this class of compounds. researchgate.net

Table 3: Common Descriptors Used in QSPR/QSRR Models for Adamantane Derivatives

| Descriptor Class | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of atoms |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as an indispensable tool for elucidating the intricate reaction mechanisms involving complex molecules like adamantane bromoethyl derivatives. rsc.orgresearchgate.net By leveraging quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that govern the reaction's progress. montclair.edu This theoretical insight is crucial for understanding how reactants transform into products at a molecular level, providing details that are often difficult or impossible to obtain through experimental methods alone.

One of the most widely used computational methods in this field is Density Functional Theory (DFT). mdpi.com DFT calculations offer a favorable balance between computational cost and accuracy, making it feasible to study the relatively large adamantane system. researchgate.net These calculations can be employed to model the step-by-step process of reactions such as nucleophilic substitution at the bromoethyl side chain or electrophilic additions to the adamantane core. For instance, in the case of this compound, DFT could be used to model the substitution of the bromine atom by a nucleophile. The calculations would reveal the geometry of the transition state, the bond-breaking and bond-forming processes, and the activation energy required for the reaction to occur. mdpi.com

Ab initio molecular dynamics simulations represent another powerful computational technique. These simulations can track the real-time evolution of atoms and molecules during a reaction, providing a dynamic picture of the mechanistic pathway. researchgate.net This approach is particularly useful for understanding the role of solvent molecules and other environmental factors in influencing the reaction mechanism.

The table below illustrates the application of computational methods to elucidate the reaction mechanisms of adamantane derivatives, based on principles from related studies.

| Computational Method | Focus of Investigation | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Search | Identification of the highest energy point along the reaction coordinate, revealing the structure of the transition state. |

| DFT with various functionals (e.g., B3LYP) | Energy Profile Calculation | Determination of the activation energy and the overall thermodynamics of the reaction. |

| Ab initio molecular dynamics | Reaction Dynamics Simulation | Understanding the role of solvent effects and the dynamic behavior of molecules during the reaction. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of the nature of chemical bonds in reactants, intermediates, and transition states. mdpi.com |

Predictive Modeling of Reactivity and Selectivity

Beyond elucidating existing reaction mechanisms, computational chemistry also offers powerful tools for the predictive modeling of reactivity and selectivity in adamantane bromoethyl derivatives. rsc.orgmit.edu By understanding the electronic and steric properties of the molecule, researchers can forecast how it will behave in different chemical environments and predict the outcome of reactions. nih.gov

One of the key applications of predictive modeling is in understanding the regioselectivity and stereoselectivity of reactions. For a molecule like this compound, computational models can predict whether a reaction is more likely to occur at the bromoethyl side chain or on the adamantane cage itself. Furthermore, these models can predict the stereochemical outcome of reactions, which is particularly important for the synthesis of chiral molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from computational chemistry, can be used to predict the reactivity of a series of related compounds. nih.gov For adamantane derivatives, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and steric parameters can be correlated with experimental reaction rates or selectivities. researchgate.net This allows for the in silico screening of potential reactants and catalysts, accelerating the discovery of new synthetic routes and novel molecules with desired properties.

The following table summarizes some of the predictive models and computational approaches used to forecast the reactivity and selectivity of functionalized adamantanes.

| Predictive Model / Approach | Property Predicted | Computational Descriptors Used | Application |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Reactivity towards electrophiles/nucleophiles | HOMO-LUMO energies and distributions | Predicting the most likely site of attack for a given reagent. |

| Electrostatic Potential (ESP) Maps | Regioselectivity of reactions | Distribution of charge on the molecular surface | Identifying electron-rich and electron-poor regions susceptible to attack. |

| Steric Mapping | Steric hindrance and accessibility | Molecular mechanics or DFT calculated geometries | Predicting the influence of bulky groups on reaction pathways. |

| Machine Learning Models (e.g., Graph-Convolutional Neural Networks) | Site selectivity in C-H functionalization | Molecular graph representations | High-throughput screening for selective reactions on complex molecules. chemrxiv.org |

Research Applications of 1 2 Bromoethyl 3,5 Dimethyl Adamantane and Adamantane Bromo Derivatives

Building Blocks in Complex Organic Synthesis

The adamantane (B196018) cage is a unique structural motif in organic chemistry, offering a rigid, diamondoid framework. Bromo-derivatives of adamantane are pivotal starting materials for introducing this cage into larger, more complex molecules. The reactivity of the carbon-bromine bond allows for a variety of chemical transformations, making these compounds valuable building blocks.

Precursors for Polyfunctionalized Adamantanes

Bromo-adamantanes are key intermediates in the synthesis of polyfunctionalized adamantane derivatives. The bromine atom can be readily substituted or eliminated, providing a handle to introduce a wide array of functional groups at the bridgehead positions of the adamantane core. For instance, 1-bromoadamantane (B121549) can be converted to 1-hydroxyadamantane through hydrolysis. wikipedia.org

The synthesis of polysubstituted adamantanes often starts with a brominated adamantane. For example, the presence of Friedel-Crafts-type catalysts like AlCl₃ and AlBr₃ allows for the progressive replacement of tertiary C-H bonds with bromine, leading to compounds such as 1,3,5,7-tetrabromoadamantane. rsc.org These poly-brominated adamantanes can then undergo further reactions to introduce different substituents, creating multifunctional scaffolds with precise three-dimensional arrangements of chemical functionalities. colab.ws Such scaffolds are of interest in drug design and materials science. researchgate.net

| Starting Material | Reagents | Product | Application of Product |

| Adamantane | Br₂, AlCl₃/AlBr₃ | 1,3,5,7-Tetrabromoadamantane | Precursor for multifunctional scaffolds |

| 1-Bromoadamantane | H₂O | 1-Hydroxyadamantane | Intermediate in synthesis |

This table illustrates the role of bromo-adamantanes as precursors for polyfunctionalized adamantanes.

Scaffold for Carbon-Carbon Bond Formation

The carbon-bromine bond in adamantane derivatives is a versatile functional group for forming new carbon-carbon bonds. This is crucial for constructing more elaborate molecules where the adamantane cage acts as a rigid, bulky substituent.

One common method involves the formation of organometallic reagents. While 1-bromoadamantane is reluctant to form a traditional Grignard reagent with magnesium due to side reactions, alternative methods exist. wikipedia.orgwikipedia.org For example, organocalcium reagents can be prepared from 1-bromoadamantane using highly reactive Rieke calcium, and these function similarly to Grignard reagents. wikipedia.org Organozinc compounds of adamantane can also be prepared and subsequently transmetalated with magnesium to yield the desired adamantyl Grignard reagent. wikipedia.org These organometallic intermediates can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.com

Another significant application is in Friedel-Crafts alkylation reactions. For instance, 1-bromoadamantane can react with aromatic compounds like benzene (B151609), biphenyl, and terphenyl to create adamantane-based microporous polymers. rsc.org This reaction directly attaches the bulky adamantane scaffold to aromatic rings, forming the basis of new materials.

| Reaction Type | Adamantane Derivative | Reagents | Product Type |

| Organometallic Reaction | 1-Bromoadamantane | Rieke Calcium | 1-Adamantyl Calcium Halide |

| Friedel-Crafts Alkylation | 1-Bromoadamantane | Benzene, Biphenyl, or Terphenyl | Adamantane-Aromatic Polymers |

This table provides examples of how bromo-adamantanes are used as scaffolds for carbon-carbon bond formation.

Supramolecular Chemistry and Host-Guest Interactions

The unique size, shape, and hydrophobicity of the adamantane cage make it an ideal component in the field of supramolecular chemistry, which focuses on non-covalent interactions between molecules.

Design of Host Molecules for Adamantane Guests

While the design of host molecules is a broad area of supramolecular chemistry, the adamantane group is a frequent guest for which various hosts have been utilized and studied. The design of these hosts is often guided by the principle of complementarity in size, shape, and chemical properties to the adamantane guest. Common host molecules that effectively encapsulate adamantane derivatives include cyclodextrins, cucurbiturils, and calixarenes. The interactions are primarily driven by the hydrophobic effect, where the nonpolar adamantane is driven out of the aqueous environment and into the hydrophobic cavity of the host molecule.

Adamantane as a Guest Molecule in Inclusion Complexes

Adamantane and its derivatives are classic examples of guest molecules in inclusion complexes. The formation of these complexes can alter the physical and chemical properties of the adamantane guest, such as its solubility, stability, and reactivity.

A prime example is the interaction between adamantane and cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group fits snugly within the cavity of β-cyclodextrin, forming a stable 1:1 inclusion complex. This strong and specific interaction has been widely exploited in the development of drug delivery systems, self-healing materials, and biosensors.

Cucurbiturils are another class of macrocyclic host molecules that form very stable complexes with adamantane derivatives. The strength of this interaction can be even greater than that with cyclodextrins, making cucurbituril-adamantane systems promising for applications requiring robust non-covalent linkages. These host-guest systems have found use in drug delivery, bioimaging, and the construction of complex supramolecular assemblies.

Advanced Materials Science

The incorporation of the rigid and thermally stable adamantane scaffold into polymers and other materials can impart unique and desirable properties. Adamantane derivatives, including bromo-adamantanes as synthetic precursors, are used to create materials with enhanced thermal stability, specific optical properties, and controlled porosity.

For example, adamantane-based microporous polymers have been synthesized via the Friedel-Crafts reaction of 1-bromoadamantane with various aromatic compounds. rsc.org These materials exhibit high surface areas and are being investigated for applications in gas storage and separation.

Furthermore, adamantane-type clusters, which can be synthesized from functionalized adamantane precursors, have shown interesting nonlinear optical (NLO) properties. rsc.org These materials can exhibit second-harmonic generation or white-light generation, depending on their crystalline structure. This opens up possibilities for their use in advanced optical and electronic devices. The ability to functionalize the adamantane core allows for the fine-tuning of these material properties.

| Material Type | Synthetic Precursor | Key Property | Potential Application |

| Microporous Polymers | 1-Bromoadamantane | High Surface Area | Gas Storage and Separation |

| Nonlinear Optical Materials | Functionalized Adamantanes | Second-Harmonic Generation | Optical and Electronic Devices |

This table summarizes the use of adamantane derivatives in the development of advanced materials.

Precursors for Adamantane-Based Polymers

Adamantane derivatives are integral to the synthesis of polymers with enhanced thermal and mechanical properties. wikipedia.org The rigid and bulky nature of the adamantane cage, when incorporated into a polymer backbone, can significantly increase the glass transition temperature and improve the material's stability. acs.org

Bromo-derivatives like 1-bromoadamantane serve as key reactants in polymerization processes. For instance, microporous polymers have been synthesized through the Friedel–Crafts reaction of 1-bromoadamantane with various aromatic compounds such as benzene and biphenyl. rsc.org Similarly, 1,3-bis(2-bromoethyl)adamantane has been utilized in copper-catalyzed cross-coupling reactions to create monomers for acyclic diene metathesis polycondensation, yielding precision poly(1,3-adamantylene alkylene)s. acs.org These polymers are notable for their high thermal stability, a direct consequence of the adamantane units in their backbone. acs.org The bromoethyl group in 1-(2-Bromoethyl)-3,5-dimethyl adamantane offers a similar potential for creating tailored polymers through various coupling and polymerization chemistries.

Engineering of Rigid Scaffolds for Novel Materials

The well-defined, three-dimensional geometry of the adamantane skeleton makes it an excellent scaffold for constructing novel materials with precise structural arrangements. nih.govnih.gov Its rigidity is a key attribute, allowing for the creation of multivalent scaffolds where functional groups can be oriented in a specific, predictable manner. nih.gov

Researchers have developed synthetic strategies to create adamantane-based scaffolds designed for the assembly of multivalent binders for cell surface epitopes. nih.gov These scaffolds can orient multiple ligands in a defined tripodal geometry, enhancing binding affinity and specificity. nih.gov Furthermore, adamantane derivatives are used in the design of metal-organic coordination polymers and porous materials. researchgate.net The adamantane-type scaffold is found in a multitude of compounds, including purely inorganic analogs, highlighting its versatility in materials science. rsc.org The bromo-functionalization of adamantane is a common starting point for synthesizing these complex structures, providing a reactive site for linking the adamantane core to other molecular components. wikipedia.orgresearchgate.net

Catalysis Research

The steric bulk and chemical inertness of the adamantyl group have made it a valuable component in the design of ligands and catalysts. researchgate.net It serves as an ideal scaffold for creating sterically demanding environments around a catalytic center, which can influence the selectivity and efficiency of chemical reactions. researchgate.net

Adamantane Derivatives in Enantioselective Catalysis

Chirality is a critical aspect of catalysis, particularly in the synthesis of pharmaceuticals. Adamantane derivatives can be synthesized as chiral molecules, and these are exploited in applications where chirality plays a crucial role, such as enantioselective catalysis. nih.govmdpi.com For example, 1,2-disubstituted adamantane derivatives are inherently chiral and are sought after for creating enantiomerically pure catalysts. nih.gov The bulky adamantyl group can create a specific chiral environment that favors the formation of one enantiomer over another in a chemical reaction. Rhodium-catalyzed C-H bond amination has been used for the enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives to produce optically active amino acids. researchgate.net

Role as Ligands or Organocatalysts

Adamantyl-containing phosphine (B1218219) ligands are highly effective in various cross-coupling reactions, including C-C and C-heteroatom bond formations. sinocompound.com The steric bulk of the adamantyl group is a key feature that contributes to the high efficiency of these ligands in palladium-catalyzed reactions. sinocompound.comrsc.org For instance, adamantyl-based ligands have proven superior to other common ligands in amination reactions, providing nearly quantitative yields even at room temperature. sinocompound.com

Furthermore, adamantane derivatives can be functionalized to act as organocatalysts, which are metal-free catalysts. researchgate.net The adamantane scaffold can also be modified to incorporate moieties like N-heterocyclic carbenes (NHCs), which can then be immobilized on solid supports via host-guest chemistry, creating recoverable and reusable catalysts. nih.gov The bromoethyl group on this compound serves as a convenient attachment point for synthesizing such advanced ligand and catalyst structures.

Principles in Medicinal Chemistry Research (Focused on Scaffold Design)

In medicinal chemistry, the adamantane cage is a widely used pharmacophore due to its unique combination of properties, including its rigid structure, metabolic stability, and lipophilicity. researchgate.netpensoft.net These characteristics make it an attractive scaffold for designing new therapeutic agents.

Influence of Adamantane Moiety on Molecular Lipophilicity

A primary role of the adamantane moiety in drug design is to increase the lipophilicity of a molecule. researchgate.netmdpi.com Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The incorporation of an adamantyl group can significantly enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. researchgate.net

The addition of an adamantane group can increase the logP value by approximately 3.1 units, effectively moving a highly water-soluble compound into a more clinically useful lipophilicity range. acs.org This "lipophilic bullet" effect is a common strategy to improve the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov For example, minor modifications to the adamantane scaffold, such as the addition of methyl groups, can lead to markedly different biological potencies, underscoring the tunable nature of its lipophilicity. nih.gov The adamantane cage's bulkiness also provides steric shielding to adjacent functional groups, protecting them from metabolic degradation and increasing the drug's stability and half-life in the body. researchgate.netnih.gov

Role of Conformational Rigidity in Molecular Recognition

The adamantane cage is characterized by its exceptional rigidity, a property stemming from its diamondoid structure, which is a fusion of three cyclohexane (B81311) rings in a strain-free chair conformation. wikipedia.orgyoutube.com This inherent structural inflexibility is a significant asset in the field of molecular recognition, which relies on precise spatial and electronic complementarity between a host and a guest molecule.

The adamantane moiety serves as a rigid backbone that reduces the conformational mobility of a molecule. nih.gov By locking appended functional groups into specific three-dimensional orientations, the adamantane scaffold pre-organizes the molecule for binding with a biological target or a synthetic receptor. publish.csiro.aunih.gov This pre-organization minimizes the entropic penalty associated with binding, as the molecule does not need to adopt a specific, energetically unfavorable conformation to fit into a binding site.

This principle is fundamental to supramolecular chemistry, where adamantane's high symmetry and rigidity enable the formation of strong and directionally specific inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. mdpi.com The adamantyl group acts as an ideal guest that fits perfectly into the hydrophobic cavity of host molecules, with high association constants often in the range of 10³–10⁵ M⁻¹. nih.govmdpi.com This strong, predictable binding is leveraged in applications such as chemosensing, bioanalytics, and the construction of self-assembling nanomaterials. nih.gov In drug design, this rigid structure allows for the precise positioning of substituents to effectively probe and interact with target receptors, optimizing both potency and selectivity. publish.csiro.auresearchgate.net

Enhancing Metabolic Stability of Functional Groups

A significant challenge in drug development is preventing the rapid metabolic degradation of active compounds by enzymes in the body, primarily cytochrome P450 (CYP) enzymes in the liver. The introduction of an adamantane group into a drug's structure is a widely used strategy to improve its metabolic stability and, consequently, its pharmacokinetic profile. mdpi.comnih.gov

The bulky, cage-like adamantane acts as a "metabolic shield." mdpi.comresearchgate.net Its rigid and sterically hindered structure provides a physical barrier that protects adjacent, more metabolically labile functional groups (such as esters, amides, or aromatic rings) from enzymatic cleavage. nih.govmdpi.comresearchgate.net This protection enhances the stability and distribution of the drug in blood plasma, prolonging its duration of action. mdpi.com

While the adamantane cage itself is highly stable, it is also susceptible to oxidative metabolism, typically at its bridgehead (tertiary carbon) positions. nih.gov However, this knowledge is used to further refine drug design. By identifying the specific sites of metabolic oxidation on the adamantane moiety, chemists can selectively block these positions with metabolically stable groups (e.g., fluorine) to create even more robust drug candidates. nih.gov Conversely, studies have shown that the degree of substitution on the adamantane core can influence metabolic stability. For instance, while introducing a single methyl group may not noticeably impact stability, the addition of two or three methyl groups can lead to a significant decrease in stability in human liver microsomes. nih.govresearchgate.net

Table 1: Effect of Adamantane Substitution on Metabolic Stability of Urea-Based sEH Inhibitors

| Adamantane Substituent | Relative Metabolic Stability (vs. Unsubstituted) | Key Finding |

| Unsubstituted | Baseline | Serves as the reference compound. |

| 1-Methyl | No noticeable loss | A single methyl group does not significantly compromise stability. nih.gov |

| 1,3-Dimethyl | 8-fold decrease | Increased substitution leads to significantly lower metabolic stability. nih.gov |

| 1,3,5-Trimethyl | 98-fold decrease | Highly substituted adamantanes are much more susceptible to metabolism. nih.gov |

Adamantane as a Structural Anchor in Drug Delivery Systems (Conceptual Framework)

The pronounced lipophilicity (fat-solubility) of the adamantane cage is a key feature utilized in the conceptual design of advanced drug delivery systems (DDS). pensoft.netpensoft.net Specifically, adamantane is employed as a structural anchor to embed drugs or targeting ligands into the lipid bilayers of carrier vehicles like liposomes. nih.govpensoft.netnih.gov

This "adamantane-anchor" concept leverages the moiety's affinity for the hydrophobic core of a lipid membrane. mdpi.compensoft.net A therapeutic agent or a recognition molecule is chemically linked to the adamantane group, which then spontaneously inserts itself into and lodges within the lipid bilayer of a liposome (B1194612). This process effectively tethers the functional part of the molecule to the surface of the drug carrier. pensoft.net

This framework offers several advantages for targeted drug delivery:

Stable Association: The strong hydrophobic interactions ensure that the drug or ligand remains firmly attached to the liposome carrier while in circulation.

Surface Presentation: It allows for the presentation of targeting ligands (e.g., carbohydrates, peptides) on the exterior of the liposome, enabling them to recognize and bind to specific cell surface receptors on diseased cells. pensoft.netresearchgate.net

Versatility: The adamantane anchor can be attached to a wide variety of molecules, making it a versatile platform for creating different types of targeted DDS. pensoft.netpensoft.net

This "anchor-recognition site" model has been successfully demonstrated in studies where adamantyl-functionalized molecules were incorporated into liposomes, which then showed specific interactions with complementary targets. nih.gov This conceptual framework is foundational for developing novel, self-assembled supramolecular systems for both fundamental research and biomedical applications. pensoft.netpensoft.net

Table 2: Conceptual Framework of an Adamantane-Anchored Drug Delivery System

| Component | Material Example | Function |

| Anchor | Adamantane Moiety | Embeds the system into the lipid bilayer of the carrier due to high lipophilicity. pensoft.net |

| Carrier | Liposome / Vesicle | A lipid-based nanoparticle that encapsulates and transports the therapeutic payload. mdpi.com |

| Linker | Flexible or Rigid Chemical Chain | Connects the anchor to the payload or targeting ligand. |

| Payload / Ligand | Drug Molecule / Peptide / Carbohydrate | The active therapeutic agent or the molecule responsible for recognizing and binding to the target cell. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The traditional synthesis of functionalized adamantanes often involves multi-step processes that can be inefficient and generate significant waste. digitellinc.com Future research will likely focus on more direct and sustainable methods for the synthesis of 1-(2-Bromoethyl)-3,5-dimethyl adamantane (B196018) and its analogs.

Key areas of development include:

Direct C-H Functionalization: Emerging techniques in catalyst-controlled C-H functionalization could provide a more atom-economical route to precursors of 1-(2-Bromoethyl)-3,5-dimethyl adamantane. acs.orgresearchgate.net By selectively activating the C-H bonds of 1,3-dimethyladamantane (B135411), it may be possible to introduce an ethyl or vinyl group that can be subsequently brominated, streamlining the synthetic process.

Photoredox Catalysis: The use of photoredox catalysis has enabled a wide range of radical-based functionalization reactions under mild conditions. nih.govacs.org This approach could be adapted to introduce the bromoethyl group onto the 1,3-dimethyladamantane core, potentially offering higher yields and functional group tolerance compared to traditional methods.

Organometallic Reagents: The development of robust adamantyl organometallic reagents, such as those based on zinc or magnesium, offers a versatile platform for constructing complex derivatives. researchgate.netresearchgate.net Future pathways could involve the coupling of an adamantyl organometallic species with a suitable bromoethyl synthon, providing a convergent and flexible synthetic strategy.

| Synthetic Approach | Potential Advantage | Relevant Research Area |

| Direct C-H Functionalization | Atom economy, reduced steps | Catalyst development, selective H-atom transfer acs.org |

| Photoredox Catalysis | Mild reaction conditions | Radical chemistry, photocatalyst design nih.gov |

| Organometallic Coupling | High functional group tolerance | Negishi coupling, Grignard reactions researchgate.netresearchgate.net |

Exploration of New Reactivity Profiles

The reactivity of this compound is primarily dictated by the C-Br bond of the ethyl side chain. While standard nucleophilic substitution is expected, future research can delve into more nuanced and novel reactivity patterns.

Radical-Mediated Reactions: The bromoethyl group can serve as a precursor for radical generation. Exploration of single-electron transfer (SET) processes, such as the SRN1 mechanism, could open pathways for facile substitution at the ethyl group with a variety of nucleophiles that are otherwise difficult to achieve under standard SN2 conditions. acs.org

Intramolecular Cyclizations: Depending on the reaction conditions and the introduction of other functional groups, the bromoethyl moiety could participate in intramolecular cyclization reactions, leading to novel polycyclic structures incorporating the adamantane cage.

Metal-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the direct attachment of aryl, alkynyl, and amino groups, vastly expanding the chemical space accessible from this building block.

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H and 13C NMR and mass spectrometry are routine, a deeper understanding of the structural and dynamic properties of this compound and its derivatives can be achieved through more advanced spectroscopic methods. mdpi.comresearchgate.netresearchgate.net

Solid-State NMR (ssNMR): Adamantane derivatives are often used as standards in ssNMR due to their crystallinity and well-defined structure. pensoft.net Applying advanced ssNMR techniques to derivatives of this compound could provide detailed insights into their crystal packing and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize complex mixtures of adamantane derivatives, providing information not only on mass-to-charge ratio but also on the three-dimensional shape of the ions.

Fluorescence Spectroscopy: While adamantane itself is not fluorescent, the bromoethyl group can be used to attach fluorophores. Advanced fluorescence techniques, such as time-resolved fluorescence and fluorescence polarization, could then be employed to study the interactions of these labeled adamantane derivatives with biological macromolecules or materials. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Integration of In Silico and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. For this compound, in silico methods can guide synthetic efforts and predict properties, saving time and resources. nih.gov

Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and functionalization of the target molecule. rsc.org This can help in understanding reaction mechanisms, predicting regioselectivity, and optimizing reaction conditions.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be employed to forecast the biological and pharmacological properties of derivatives made from this compound. mdpi.comacs.orgnih.gov This is particularly valuable when considering its use as a scaffold in medicinal chemistry.

Spectroscopic Simulation: Computational tools can simulate NMR and other spectroscopic data, aiding in the interpretation of complex experimental spectra and confirming the structure of novel derivatives. researchgate.netscielo.org.za

Applications in Emerging Fields of Chemical Science

The unique properties of the adamantane cage—rigidity, lipophilicity, and thermal stability—make its derivatives highly attractive for a range of advanced applications. wikipedia.orgresearchgate.net The bifunctional nature of this compound makes it a particularly versatile building block.

Drug Delivery Systems: The adamantane moiety is known to interact favorably with cyclodextrins and lipid bilayers, making it an excellent anchor for targeted drug delivery systems. pensoft.netmdpi.comnih.govpensoft.netnih.gov The bromoethyl group of the title compound can be used to conjugate therapeutic agents, which can then be targeted to specific cells or tissues via adamantane-mediated interactions.

Materials Science and Nanotechnology: Adamantane derivatives are being explored as building blocks for high-performance polymers, molecular crystals, and nanostructured materials. wikipedia.orgrsc.orgnih.gov The ability to polymerize or graft this compound onto surfaces via its reactive handle could lead to materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics.

Supramolecular Chemistry: The adamantane group is a classic guest for host molecules like cyclodextrins and cucurbiturils. mdpi.com this compound could be used to construct complex, multi-component supramolecular assemblies, such as molecular switches or sensors, where the adamantane acts as a recognition element and the functionalized side chain provides a point of attachment or response.

Q & A

Basic: What are the established synthetic routes for 1-(2-Bromoethyl)-3,5-dimethyl Adamantane?

The synthesis of this compound typically involves functionalizing adamantane derivatives. A common approach is bromination of pre-functionalized adamantanes. For example, 1-bromo-3,5-dimethyladamantane (CAS 941-37-7) is synthesized via bromination of 3,5-dimethyladamantane using reagents like bromine or N-bromosuccinimide under controlled conditions . Another method involves alkylation: reacting 3,5-dimethyladamantane with 1,2-dibromoethane in the presence of Lewis acids (e.g., AlCl₃) to introduce the bromoethyl group . Yields vary depending on reaction conditions; for instance, bromination of adamantane derivatives can achieve ~76% efficiency when optimized for temperature and stoichiometry .

Basic: How is the compound characterized spectroscopically?

Structural characterization relies on NMR, IR, and mass spectrometry :

- ¹H/¹³C NMR : The adamantane core shows distinct signals for bridgehead protons (δ ~1.8–2.2 ppm) and methyl groups (δ ~0.9–1.2 ppm). The bromoethyl group’s CH₂Br protons appear as a triplet (δ ~3.4–3.6 ppm) coupled to adjacent CH₂ .

- X-ray crystallography : Used to confirm adamantane’s rigid tetracyclic structure and substituent positions. For example, adamantane derivatives often exhibit symmetry planes in their crystal lattices .

- Photoelectron spectroscopy : Provides electronic structure data, such as ionization potentials for brominated adamantanes (e.g., 1-bromoadamantane: ~9.5 eV) .

Basic: What are the key reactivity patterns of this compound in functionalization reactions?

The bromoethyl group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) and cross-coupling reactions (e.g., Suzuki with arylboronic acids). The adamantane core’s stability allows selective modification of the bromoethyl moiety without disrupting the cage structure . For example:

- Reaction with NaN₃ yields 1-(2-azidoethyl)-3,5-dimethyladamantane, a precursor for click chemistry .

- Elimination reactions (e.g., with KOH/EtOH) can form alkenes, useful in polymer chemistry .

Advanced: How do computational studies resolve contradictions in reported reaction mechanisms?

Conflicts arise in bromination pathways : Some studies propose radical mechanisms, while others favor electrophilic substitution. Density functional theory (DFT) simulations clarify that bromination of adamantane derivatives proceeds via electrophilic attack at bridgehead carbons, stabilized by hyperconjugation. Discrepancies in regioselectivity (e.g., bromine favoring 1-position over 2-position) are attributed to steric effects from methyl groups . Computational models also predict activation energies for competing pathways, aiding in optimizing reaction conditions .

Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?

Impurities like debrominated byproducts (e.g., 3,5-dimethyladamantane) or di-substituted derivatives complicate purification. Methodological solutions include:

- HPLC-MS : Using C18 columns with acetonitrile/water gradients to separate brominated isomers .

- GC-FID : Detecting volatile impurities (e.g., residual 1,2-dibromoethane) with detection limits <0.1% .

- ²H/¹³C isotopic labeling : Tracking bromine displacement kinetics to identify side reactions .

Advanced: How is this compound utilized in medicinal chemistry research?

While not directly bioactive, it serves as a key intermediate for neuroactive or antiviral adamantane derivatives:

- Memantine analogs : 1-(2-Bromoethyl)-3,5-dimethyladamantane is alkylated with amines to create NMDA receptor antagonists .

- Prodrug synthesis : The bromoethyl group is replaced with prodrug moieties (e.g., ester-linked antivirals) .

- Pharmacophore studies : Its rigid structure aids in designing conformationally restricted drug candidates via structure-activity relationship (SAR) models .

Advanced: How do steric and electronic effects influence its participation in catalytic cycles?

The adamantane core’s steric bulk limits accessibility in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). Strategies to mitigate this include:

- Using bulky ligands (e.g., XPhos) to prevent catalyst deactivation .

- Microwave-assisted heating to enhance reaction rates in Suzuki-Miyaura couplings .

Electronic effects from the bromoethyl group (electron-withdrawing) modulate reactivity in SNAr reactions, with Hammett constants (σₚ) ~0.45 predicting moderate activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.